2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-14-7-5-6-11-19(14)17(24)22(18(25)21-19)13-16(23)20-12-10-15-8-3-2-4-9-15/h2-4,8-9,14H,5-7,10-13H2,1H3,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJOZKQODGBPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85268876 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide, often referred to as a spirocyclic compound, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound is characterized by a spirocyclic core that enhances its interaction with biological targets. The presence of the diazaspiro structure contributes to its stability and potential for enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The compound's mechanism of action includes:
- Enzyme Inhibition : It has been shown to inhibit various enzymes, potentially affecting metabolic pathways.
- Protein-Ligand Interactions : The unique structure allows for specific binding to protein sites, influencing cellular processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
| Activity | Description |
|---|---|
| Anticancer | Potential to inhibit cancer cell proliferation through apoptosis induction. |
| Antimicrobial | Exhibits activity against a range of bacterial strains, suggesting therapeutic use in infections. |
| Anti-inflammatory | May reduce inflammation markers in vitro and in vivo models. |
Case Studies and Research Findings
- Anticancer Properties : A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Antimicrobial Activity : Research conducted on the antimicrobial efficacy against Staphylococcus aureus showed that the compound inhibited bacterial growth at low concentrations, indicating its potential as an antibiotic agent.
- Anti-inflammatory Effects : In an animal model of inflammation, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting its use in inflammatory diseases.
The synthesis of this compound typically involves multi-step reactions starting from cyclohexanone derivatives and hydrazines under acidic conditions. The final product is achieved through acetylation processes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₃ |
| Molecular Weight | 321.39 g/mol |
| Density | 1.37 g/cm³ |
| LogP | 2.631 |
Scientific Research Applications
The biological activity of this compound can be categorized into several key areas:
Enzyme Inhibition
Research indicates that 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide acts as an enzyme inhibitor, particularly affecting proteases and kinases. This inhibition can disrupt critical cellular processes and signaling pathways.
Anticancer Properties
Studies have demonstrated that this compound exhibits anticancer activity through mechanisms such as:
- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The compound promotes apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
Protein-Ligand Interactions
The spirocyclic structure allows for unique interactions with proteins, potentially altering normal protein functions or disrupting signaling pathways. This property is particularly relevant in the context of drug design and development.
Research Findings
Several studies have explored the implications of this compound in various fields:
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Demonstrated inhibition of specific proteases and kinases, suggesting potential therapeutic applications in diseases characterized by dysregulated enzyme activity . |
| Anticancer Activity | Induced cell cycle arrest and apoptosis in cancer cell lines, indicating its potential as an anticancer agent . |
| Catalytic Activity | Acts as a catalyst in N-heterocyclic carbene (NHC)-catalyzed reactions, facilitating the formation of biologically relevant compounds . |
Case Study 1: Anticancer Mechanisms
In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways, highlighting its potential for therapeutic use in oncology .
Case Study 2: Enzyme Interaction Studies
Research has focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases. The results suggest that this compound could serve as a lead for developing new enzyme inhibitors .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Spirohydantoin Derivatives
Key Observations:
The target compound’s diazaspiro core lacks sulfur, which may reduce steric hindrance, favoring interactions with flat binding pockets.
Substituent Effects: The 6-nitro derivative () exhibits antimicrobial activity, likely due to the nitro group’s electron-withdrawing effects enhancing electrophilic interactions with microbial enzymes .
Crystallographic and Physicochemical Properties: The fluorophenoxy derivative () crystallizes in a triclinic system (space group P1), with hydrogen bonding involving the amide and fluorophenoxy groups . Comparable data for the target compound are lacking, but its acetamide substituent may promote similar intermolecular interactions.
Q & A
Basic Question
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (a = 9.494 Å, b = 20.676 Å, c = 12.005 Å) confirm spiro geometry .
- IR spectroscopy : Absence of free amine (N–H) peaks at ~3300 cm⁻¹ indicates cyclization .
- Computational modeling : Density Functional Theory (DFT) optimizes bond angles (e.g., β = 105.06°) and predicts stability of the spiro scaffold .
How can researchers design pharmacological studies to evaluate bioactivity?
Advanced Question
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing similar quinazolinone derivatives with IC₅₀ values <10 µM .
- Enzyme inhibition : Test binding to kinases or proteases via fluorescence polarization or SPR, leveraging the acetamide group’s hydrogen-bonding potential .
- ADMET prediction : Use SwissADME to assess logP (target <5) and PAINS filters to exclude promiscuous binders .
What strategies address low solubility in biological assays?
Advanced Question
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the phenethyl moiety .
- Co-solvent systems : Use DMSO:PBS (1:9) or cyclodextrin complexes.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability .
How do substituents on the phenethyl group influence reactivity and bioactivity?
Advanced Question
- Electron-withdrawing groups (e.g., –NO₂ in 6b): Increase electrophilicity of the acetamide carbonyl, enhancing nucleophilic attack in cycloaddition .
- Steric effects : Bulky substituents (e.g., naphthalene in 6a) may hinder triazole formation but improve binding to hydrophobic enzyme pockets .
- SAR studies : Compare IC₅₀ values of derivatives (e.g., 6b vs. 6c) to map pharmacophore requirements .
What crystallographic parameters ensure accurate spirocyclic structure determination?
Advanced Question
- Unit cell refinement : Use SHELX or OLEX2 to resolve disorder in the diazaspiro core .
- Thermal ellipsoids : Anisotropic displacement parameters (Ueq) <0.05 Ų indicate minimal thermal motion .
- Hydrogen bonding : Analyze short contacts (e.g., N–H⋯O=C) stabilizing the spiro conformation .
How can researchers mitigate safety risks during synthesis?
Basic Question
- Handling azides : Use blast shields and remote-controlled equipment due to explosion risks .
- Waste disposal : Quench copper residues with EDTA before aqueous disposal .
- PPE : Nitrile gloves and fume hoods mandatory during ethyl acetate extraction .
What analytical techniques confirm batch-to-batch consistency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
